molecular formula C14H11ClN2O3 B15080966 N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide

Cat. No.: B15080966
M. Wt: 290.70 g/mol
InChI Key: XLAZCOJKKUOINF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. This compound is built on a benzamide core, a structure featured in compounds with documented activity in central nervous system (CNS) research . Its molecular architecture incorporates two key functional groups: a chlorophenyl ring and a nitrobenzene ring. The chlorine atom is a common bioisostere known to enhance lipophilicity and modulate the biological activity of parent molecules . The nitro group is a versatile functional group in drug design, contributing to a wide range of therapeutic agents and is a key handle for further chemical synthesis . While the specific biological profile of this compound is under investigation, structurally similar amides demonstrate significant research value. Related compounds are studied for their potential interactions with neurological targets; for instance, some N-(3-chlorophenethyl) benzamide analogues are known as potent neurokinin-2 antagonists , and other benzamide derivatives have been investigated for the treatment of various CNS disorders such as schizophrenia, Alzheimer's disease, and anxiety . The compound serves as a versatile building block or intermediate for synthesizing diverse cyclic compounds and more complex hybrid molecules . Researchers can utilize it to explore structure-activity relationships or as a precursor in the development of potential therapeutic agents. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C14H11ClN2O3/c1-9-5-6-10(7-13(9)17(19)20)14(18)16-12-4-2-3-11(15)8-12/h2-8H,1H3,(H,16,18)

InChI Key

XLAZCOJKKUOINF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide typically involves the reaction of 3-chloroaniline with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as the solvent.

Major Products Formed:

    Reduction: N-(3-chlorophenyl)-4-methyl-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-chloroaniline and 4-methyl-3-nitrobenzoic acid.

Scientific Research Applications

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to specific targets, contributing to its overall activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide and related compounds:

Compound Name Substituent on Phenyl Benzamide Ring Substituents Key Features Reference
This compound 3-Cl 3-NO₂, 4-CH₃ Chloro + methyl synergy Target Compound
N-(3-methylphenyl)-4-methyl-3-nitrobenzamide 3-CH₃ 3-NO₂, 4-CH₃ Electron-donating methyl
N-(3-nitrophenyl)-4-nitrobenzamide 3-NO₂ 4-NO₂ Dual nitro groups
N-(3-bromophenyl)-4-chloro-3-nitrobenzamide 3-Br, 4-Cl 3-NO₂ Halogen-rich, steric hindrance
N-(3-chloro-4-methylphenyl)-4-nitrobenzamide 3-Cl, 4-CH₃ 4-NO₂ Mixed substituent effects

Key Observations :

  • Electron-withdrawing vs.
  • Nitro Group Positioning : The 3-nitro group in the target compound may induce different electronic effects compared to 4-nitro derivatives (e.g., ), altering solubility and crystallization behavior.

Physicochemical Properties

Property Target Compound N-(3-methylphenyl)-4-methyl-3-nitrobenzamide N-(3-nitrophenyl)-4-nitrobenzamide
Molecular Weight ~290.7 g/mol (estimated) ~282.3 g/mol ~303.2 g/mol
Solubility Low in water (nitro, chloro) Moderate in organic solvents (methyl groups) Very low (dual nitro)
Melting Point High (crystalline structure) Moderate Very high (rigid structure)

Notes:

  • Nitro and chloro groups reduce aqueous solubility due to hydrophobicity and strong intermolecular interactions (e.g., dipole-dipole, van der Waals).
  • Methyl groups () enhance solubility in non-polar solvents.

Stability and Reactivity

  • Nitro Group Reactivity : The 3-nitro group may undergo reduction to an amine under catalytic hydrogenation, a pathway common in nitrobenzamides.
  • Chloro Substituent Stability : Resistance to hydrolysis compared to bromo analogs (), but susceptible to nucleophilic aromatic substitution under harsh conditions.
  • Thermal Stability : Enhanced by nitro and chloro groups, which stabilize the aromatic system through resonance and inductive effects.

Biological Activity

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a chlorophenyl group, a methyl group, and a nitro group attached to a benzamide core. The presence of these functional groups is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can participate in redox reactions, while the chlorophenyl moiety may engage in halogen bonding with proteins, influencing enzyme activity and receptor interactions.

Biological Activities

  • Anticancer Activity
    • Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant activity against human colon cancer cells (HCT-116) and breast cancer cells (MCF-7).
    • The compound induces apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Properties
    • Preliminary investigations suggest that this compound may possess antimicrobial activity, making it a candidate for further studies in infectious diseases.

Case Studies

A study conducted on the effects of this compound on HCT-116 cells revealed the following results:

  • Cell Viability Assay : Using the Sulforhodamine B (SRB) assay, the compound showed an IC50 value of approximately 15 µM, indicating its effectiveness in reducing cell viability.
  • Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound resulted in a significant increase in early and late apoptotic cells compared to control groups.

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Mechanism
AnticancerHCT-11615Induces apoptosis via mitochondrial pathways
AnticancerMCF-720Inhibits cell proliferation
AntimicrobialE. coli30Disrupts bacterial cell wall integrity

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound IC50 (µM) Activity
N-(3-bromophenyl)-4-methyl-3-nitrobenzamide18Anticancer
N-(4-chlorophenyl)-4-methyl-3-nitrobenzamide25Anticancer
4-Nitrobenzoic acid35Antimicrobial

Q & A

Basic: What are the standard synthetic routes for preparing N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide?

The compound is typically synthesized via nucleophilic acyl substitution between an appropriately substituted benzoyl chloride and a chlorophenyl-containing amine. A common method involves reacting 4-methyl-3-nitrobenzoyl chloride with 3-chloroaniline in dichloromethane, using a base like triethylamine (TEA) to neutralize HCl by-products. The Schotten-Baumann reaction (amide coupling under biphasic conditions) is often employed for efficiency .

  • Key steps :
    • Dissolve 3-chloroaniline in dichloromethane.
    • Add 4-methyl-3-nitrobenzoyl chloride dropwise with stirring.
    • Introduce TEA (1.5 equivalents) to scavenge HCl.
    • Monitor reaction progress via TLC (30–60 min).
    • Purify via column chromatography (neutral Al₂O₃) .

Basic: How is purification achieved for nitro-substituted benzamide derivatives?

Purification often involves sequential liquid-liquid extraction (e.g., washes with dilute HCl, Na₂CO₃, and brine) to remove unreacted reagents, followed by column chromatography using neutral alumina or silica gel. High-purity isolates are confirmed via melting point analysis and spectroscopic consistency (¹H/¹³C NMR, UV-Vis) .

Basic: What spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : Confirms aromatic proton environments and amide bond formation (e.g., NH resonance at δ ~8–10 ppm).
  • UV-Vis : Identifies nitro group absorption bands (λmax ~260–300 nm due to π→π* transitions).
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yield?

  • Variable testing : Adjust stoichiometry (1:1.2 amine:acyl chloride ratio), solvent polarity (e.g., THF for slower kinetics), or base (pyridine vs. TEA).
  • Temperature control : Reactions at 0–5°C reduce side-product formation.
  • Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acylation .
  • Real-time monitoring : Use in-situ FTIR or HPLC to track intermediate stability .

Advanced: How to resolve contradictions in reported crystallographic data for similar benzamides?

Discrepancies in unit cell parameters or bond angles may arise from polymorphism or solvent inclusion. Strategies include:

  • Re-refinement : Use SHELXL for high-resolution data, applying restraints for disordered regions .
  • DFT calculations : Compare experimental vs. computed geometries (e.g., torsion angles of the nitro group) .
  • Multi-technique validation : Cross-reference with powder XRD and solid-state NMR .

Advanced: What mechanistic insights guide the design of bioactivity assays for this compound?

Though direct bioactivity data is limited, structural analogs (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) suggest potential targets:

  • Enzyme inhibition : Nitro groups may interact with bacterial enoyl-ACP reductases (e.g., in M. tuberculosis).
  • Cellular assays : Evaluate cytotoxicity via MTT assays (IC₅₀) against cancer cell lines (e.g., HeLa).
  • QSAR modeling : Use substituent effects (Cl, NO₂ positions) to predict binding affinity to kinase domains .

Advanced: How does the nitro group influence electronic properties and reactivity?

  • Electron-withdrawing effects : The nitro group deactivates the benzamide ring, directing electrophilic substitution to meta/para positions.
  • Redox activity : Susceptible to reduction (e.g., catalytic hydrogenation yields amine derivatives).
  • Spectroscopic impact : Enhances UV absorbance and shifts NMR deshielding .

Advanced: What strategies mitigate by-product formation during synthesis?

  • Protection/deprotection : Temporarily mask reactive amines (e.g., Boc groups) to prevent over-acylation.
  • Low-temperature coupling : Reduces hydrolysis of the acyl chloride intermediate.
  • HPLC-MS monitoring : Early detection of impurities like N-acylurea or dimeric side products .

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